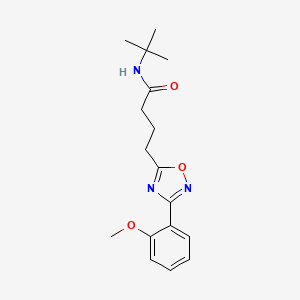
N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA and is a competitive inhibitor of excitatory amino acid transporters (EAATs).
Wirkmechanismus
TBOA is a competitive inhibitor of N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, which are responsible for the uptake of glutamate from the synapse. N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide are located on the surface of astrocytes, which are non-neuronal cells in the brain. Inhibition of N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide by TBOA leads to an increase in extracellular glutamate levels in the synapse, which can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects:
TBOA has been shown to have both biochemical and physiological effects on neuronal function. The increase in extracellular glutamate levels caused by TBOA can lead to an increase in excitatory neurotransmission, which can enhance learning and memory. However, excessive glutamate release can lead to excitotoxicity, which can cause neuronal damage and death. TBOA has also been shown to have anti-convulsant effects, which may have potential applications in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TBOA is its specificity for N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, which allows for the selective inhibition of glutamate transporters. This specificity makes TBOA a useful tool for studying the role of glutamate in various neurological disorders. However, TBOA has some limitations in lab experiments, including its short half-life and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of TBOA. One area of research is the development of more potent and selective inhibitors of N-(tert-butyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, which may have potential applications in the treatment of neurological disorders. Another area of research is the study of the role of glutamate in neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, the use of TBOA in combination with other drugs may have potential synergistic effects on neuronal function.
Synthesemethoden
The synthesis of TBOA involves the reaction of tert-butyl 4-(3-bromo-1,2,4-oxadiazol-5-yl)butanoate with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain TBOA as a white solid.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively studied in scientific research due to its potential applications in various fields. One of the major applications of TBOA is in the study of glutamate transporters, which are responsible for the regulation of glutamate levels in the brain. Glutamate is an important neurotransmitter that plays a crucial role in various physiological processes, including learning and memory. TBOA has been shown to inhibit glutamate transporters, leading to an increase in extracellular glutamate levels in the brain. This effect has been used to study the role of glutamate in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)19-14(21)10-7-11-15-18-16(20-23-15)12-8-5-6-9-13(12)22-4/h5-6,8-9H,7,10-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZAAGSDPUGDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


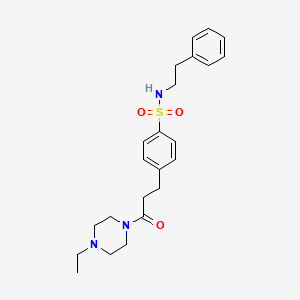


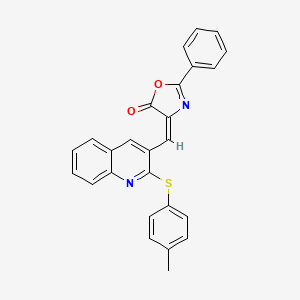
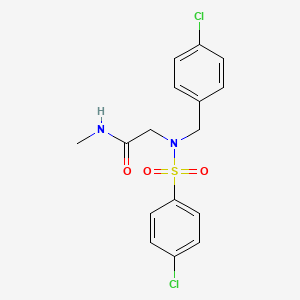
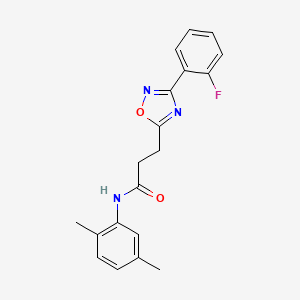

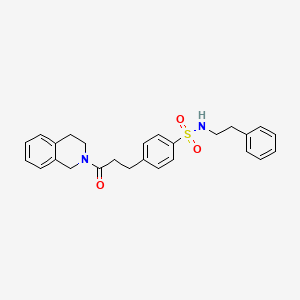


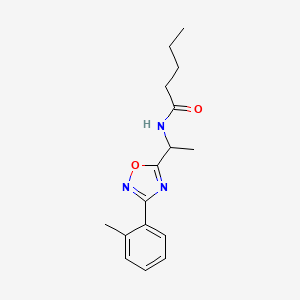
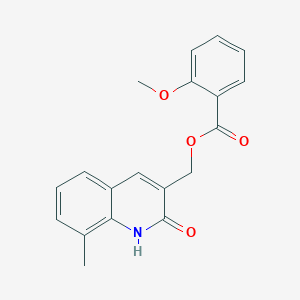
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)